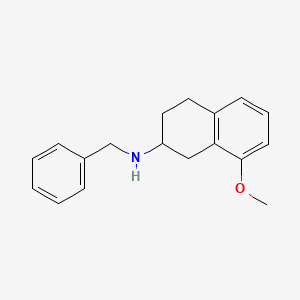
Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate typically involves the condensation of 2,6,8-trimethylquinazoline-4-one with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated quinazoline derivatives.
Scientific Research Applications
Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-aminoquinazoline-7-carboxylate
- 2,6,8-Trimethylquinazoline-4-one
- 4-Amino-2,6-dimethylquinazoline-7-carboxylate
Uniqueness
Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethyl ester group enhances its solubility and bioavailability compared to other quinazoline derivatives .
Properties
CAS No. |
89200-70-4 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-5-19-14(18)11-7(2)6-10-12(8(11)3)16-9(4)17-13(10)15/h6H,5H2,1-4H3,(H2,15,16,17) |
InChI Key |
VJCLPAVTCBDVMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)C(=NC(=N2)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11853269.png)
![3-(Benzo[d]oxazol-2-yl)quinolin-7-ol](/img/structure/B11853273.png)



![8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11853311.png)
![2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol](/img/structure/B11853315.png)

![4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B11853330.png)
![2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid](/img/structure/B11853338.png)
![tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B11853340.png)

